molecular formula C5H4Cl2S B105426 2,5-Dichloro-3-methylthiophene CAS No. 17249-90-0

2,5-Dichloro-3-methylthiophene

Cat. No.: B105426
CAS No.: 17249-90-0
M. Wt: 167.06 g/mol
InChI Key: BUWSFDLUTRHPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-methylthiophene is an organosulfur compound with the molecular formula C5H4Cl2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and a methyl group at the 3 position on the thiophene ring. It is commonly used in organic synthesis and has applications in various fields, including material science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylthiophene typically involves the chlorination of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichloro-3-methylthiophene has several scientific research applications:

    Material Science: Used in the synthesis of conjugated polymers for electronic and optoelectronic applications.

    Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.

    Organic Synthesis: Acts as a building block for the construction of more complex molecules.

    Proteomics Research: Utilized in the study of protein interactions and functions

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methylthiophene depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of chlorine atoms and the sulfur heteroatom in the thiophene ring influence its reactivity and interaction with other molecules. In biological applications, its mechanism of action would depend on the target molecule and the specific biochemical pathway involved .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3-methylthiophene is unique due to the specific positioning of the chlorine atoms and the methyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

2,5-dichloro-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2S/c1-3-2-4(6)8-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWSFDLUTRHPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296448
Record name 2,5-Dichloro-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-90-0
Record name 17249-90-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dichloro-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-3-methylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-methylthiophene
Reactant of Route 2
2,5-Dichloro-3-methylthiophene
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3-methylthiophene
Reactant of Route 4
2,5-Dichloro-3-methylthiophene
Reactant of Route 5
2,5-Dichloro-3-methylthiophene
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-3-methylthiophene
Customer
Q & A

Q1: What is the main chemical transformation described in the research paper?

A1: The research focuses on synthesizing thienylchlorogermanes through gas-phase reactions. Specifically, it investigates the reaction of tetrachlorogermane with various chlorothiophenes, including 2,5-dichloro-3-methylthiophene, in the presence of hexachlorodisilane as a reagent. []

Q2: Why is this research significant in the broader context of organometallic chemistry?

A2: This research contributes to the field of organometallic chemistry by exploring new synthetic routes for thienylchlorogermanes. These compounds are valuable building blocks for more complex molecules and materials with potential applications in various fields, including pharmaceuticals, materials science, and catalysis. Understanding the reactivity of chlorothiophenes like this compound with germanium compounds allows for the development of tailored synthetic strategies and expands the toolbox for creating novel organogermanium compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.